[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
This compound is a benzothiazine derivative characterized by:
- A 1,4-benzothiazine core with 1,1-dioxide sulfone groups, enhancing metabolic stability and hydrogen-bonding capacity.
- 6-Fluoro substitution on the benzothiazine ring, which may influence electronic properties and bioavailability.
- 3-Methoxyphenyl and 4-methoxyphenyl substituents attached to the benzothiazine and methanone moieties, respectively. Methoxy groups improve solubility via polar interactions and modulate steric effects .
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-29-18-9-6-15(7-10-18)23(26)22-14-25(17-4-3-5-19(13-17)30-2)20-12-16(24)8-11-21(20)31(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGXERCEJFOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone , identified by its CAS number 943831-11-6 , is a member of the benzothiazine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of fluorine and methoxy groups in its structure suggests enhanced biological activity, making it a subject of interest for further research.
The molecular formula of the compound is with a molecular weight of approximately 469.5 g/mol . The structure features a benzothiazine core, which is modified by various substituents that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FNO6S |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 943831-11-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of fluorine and methoxy groups may enhance binding affinity and specificity towards these targets.
Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of benzothiazines exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazine core can lead to enhanced anticancer efficacy.
Antimicrobial Activity
Benzothiazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds exhibit activity against several microbial strains, including Staphylococcus aureus and Candida albicans.
Case Studies
- Antitumor Efficacy : A study conducted on a series of benzothiazine derivatives showed that modifications at the 6-position (such as fluorination) significantly increased cytotoxicity against human tumor cell lines.
- Antimicrobial Properties : In another study, compounds structurally similar to 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone were tested against common pathogens, revealing promising results in inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzothiazine derivatives and aryl ketones:
| Compound Name | Key Substituents | Physicochemical Properties | Synthetic Relevance | Biological/Regulatory Notes |
|---|---|---|---|---|
| 6-Fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 6-F, 3-MeO-C₆H₄ (benzothiazine); 4-MeO-C₆H₄ (methanone) | High polarity (two methoxy groups); LogP estimated <3.0 | Likely synthesized via SNAr or Ullmann coupling (similar to ) | No direct regulatory data; methoxy groups may reduce toxicity compared to halogens |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone | 3-Cl, 4-Me-C₆H₃ (benzothiazine); 4-EtO-C₆H₄ (methanone) | Higher lipophilicity (Cl, EtO; LogP ~3.5); reduced solubility | Ethoxy group introduced via alkylation (e.g., Williamson ether synthesis) | Chlorine may increase metabolic stability but raise toxicity concerns |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-F, 3-Me-C₆H₄ (benzothiazine); 4-Et-C₆H₄ (methanone) | Moderate lipophilicity (LogP ~3.0); ethyl group enhances membrane permeability | Fluorine introduced via electrophilic substitution; ethyl via Friedel-Crafts acylation | Methyl/ethyl groups may improve CNS penetration but increase CYP450 interaction risks |
| (4-Methoxyphenyl)(p-tolyl)methanone | 4-MeO-C₆H₄; p-tolyl (simple aryl ketone) | Low molecular weight (MW 242.3); LogP ~2.8 | Synthesized via cross-coupling (e.g., Pd-catalyzed Suzuki or aerobic methods) | Common scaffold in drug discovery; methoxy group enhances solubility |
Key Findings:
Substituent Effects on Lipophilicity: Methoxy groups (polar) lower LogP compared to ethoxy or chloro substituents.
Synthetic Accessibility: Benzothiazine derivatives require multi-step synthesis (e.g., cyclization, sulfonation). Methanone moieties are often introduced via Friedel-Crafts acylation or cross-coupling .
Biological Implications: Methoxy and ethoxy groups improve solubility but may reduce metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
